N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-23-15-6-5-12(7-16(15)24-2)10-20-19-13-8-17(25-3)18(26-4)9-14(13)21-11-22-19/h5-9,11H,10H2,1-4H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLKXBSYQLJIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701175966 | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701175966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
229476-54-4 | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229476-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701175966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine, also referred to as TKM01, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
- Chemical Formula : C18H19N3O4
- Molecular Weight : 341.36 g/mol
- CAS Number : 202475-65-8
- Solubility : Soluble in DMSO and other organic solvents; specific solubility conditions should be followed for optimal use .
Recent studies have indicated that TKM01 exhibits significant biological activity through various mechanisms:
- Acetylcholinesterase Inhibition : TKM01 has shown inhibitory action on acetylcholinesterase (AChE) in vitro, which is crucial for the treatment of Alzheimer's disease as it helps increase acetylcholine levels in the brain .
- Antioxidant Properties : In vivo studies demonstrated that TKM01 reduces lipid peroxidation and enhances antioxidant enzyme activities (superoxide dismutase and catalase) in zebrafish models of AD .
- Anti-inflammatory Effects : The compound also decreases levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, suggesting a potential role in mitigating neuroinflammation associated with neurodegenerative diseases .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the efficacy of TKM01 against various cancer cell lines and its neuroprotective properties:
- Cell Viability Assays : TKM01 was tested on multiple cancer cell lines using the MTT assay, revealing significant growth inhibition at concentrations ranging from 50 to 1200 µg/mL .
In Vivo Studies
In vivo experiments using zebrafish larvae have provided insights into the compound's neuroprotective effects:
- Experimental Setup : Zebrafish were exposed to aluminum chloride (AlCl₃) to induce AD-like symptoms. Treatment with TKM01 at doses of 120 and 240 µg/mL resulted in:
Case Studies
- Alzheimer's Disease Model : In a controlled study using zebrafish models, TKM01 demonstrated protective effects against cognitive decline induced by neurotoxic agents. The results indicated a promising avenue for further research into its potential as an AD treatment .
- Cancer Cell Line Studies : A study focused on various cancer cell lines showed that TKM01 not only inhibited cell proliferation but also induced necrosis selectively in malignant cells while sparing normal cells .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives are pharmacologically significant due to their structural versatility. Below is a comparative analysis of N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine with key analogs:
Structural and Physicochemical Comparisons
Research and Commercial Availability
Q & A
Q. What are the standard synthetic routes for preparing N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution of a 4-chloroquinazoline precursor with a substituted benzylamine. For example, analogous procedures (e.g., for N,N-diethyl-6,7-dimethoxyquinazolin-4-amine) use mixed solvents (THF/i-PrOH) and elevated temperatures (65°C for 24 h) to achieve high yields . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., acetone, THF) enhance reactivity.
- Temperature control : Prolonged heating (e.g., 65°C) ensures complete substitution.
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) resolves impurities .
| Key Reaction Parameters | Example Conditions |
|---|---|
| Solvent System | THF/i-PrOH (1:1) |
| Temperature | 65°C |
| Reaction Time | 24 h |
| Purification Method | Column chromatography (EA/Hexane gradient) |
Q. How can researchers confirm the structural identity of this compound using spectroscopic and analytical methods?
High-Resolution Mass Spectrometry (HRMS) and NMR are critical. For example:
Q. What are the recommended storage and handling protocols to ensure compound stability?
Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Use anhydrous solvents during synthesis to avoid side reactions (e.g., quaternization with iodomethane in acetonitrile) .
Advanced Research Questions
Q. How can computational chemistry tools (e.g., quantum mechanical calculations) predict reaction pathways for synthesizing this compound?
Tools like density functional theory (DFT) model transition states and intermediates. For example, ICReDD’s reaction path search methods use quantum calculations to identify energy barriers and optimal conditions (e.g., solvent effects, temperature) . Key steps:
Q. What experimental design strategies (e.g., factorial design) can systematically evaluate the impact of substituents on biological activity?
A 2³ factorial design could test variables:
- Methoxy positioning (3,4- vs. 2,5-substitution on the benzyl group).
- Solvent polarity (DMF vs. THF).
- Temperature (room temp. vs. 65°C). Statistical analysis (ANOVA) identifies significant factors affecting yield or activity .
Q. How can researchers resolve contradictions in biological activity data caused by impurities or stereochemical variability?
- Analytical rigor : Use HPLC-MS to detect trace impurities (e.g., unreacted 4-chloroquinazoline) .
- Chiral resolution : If stereoisomers form (e.g., due to benzyl group rotation), employ chiral columns or circular dichroism .
- Control experiments : Compare batches synthesized under identical conditions to isolate variable impacts .
Q. What advanced separation technologies (e.g., membrane filtration, HPLC) are suitable for purifying this compound at scale?
- Preparative HPLC : Resolves closely related impurities using C18 columns and methanol/water gradients.
- Membrane filtration : Nanofiltration (MWCO 500 Da) removes low-MW byproducts .
- Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) to enhance crystal purity .
Methodological Recommendations
- Synthetic Challenges : Monitor reaction progress via TLC (Rf ~0.6 in EA/hexane) to avoid over-alkylation .
- Data Validation : Cross-reference HRMS, NMR, and elemental analysis to confirm structural integrity .
- Computational Integration : Use software like Gaussian or ORCA for reaction path prediction, reducing trial-and-error experimentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
